molecular formula C17H26N2O3S B5366573 2,3,5,6-tetramethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

2,3,5,6-tetramethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

Cat. No. B5366573
M. Wt: 338.5 g/mol
InChI Key: BQRPNCLVWXLULB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of sulfonamide derivatives, including 2,3,5,6-tetramethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide, typically involves the reaction of sulfonyl chlorides with amines or their derivatives. The synthesis process is crucial for achieving the desired structural configuration and purity of the compound, which directly affects its chemical reactivity and physical properties. The synthesis and structural characterization of sulfonamide compounds have been extensively studied, providing insights into the methods for preparing these compounds with high yield and purity (Jacobs, Chan, & O'Connor, 2013).

Molecular Structure Analysis

The molecular structure of sulfonamides, including this compound, is characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic ring, which significantly influences its chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing the molecular structure, providing detailed information on the compound's conformation, torsion angles, and intermolecular interactions. These structural analyses reveal the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, which are essential for understanding its reactivity and potential as a ligand in metal coordination complexes (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides, including this compound, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds can act as ligands in coordination chemistry, forming complexes with metal ions. The nature of the sulfonamide group allows it to engage in reactions that modify its structure or combine with other molecules, leading to a wide range of derivatives with different chemical and physical properties. The synthesis and characterization of these derivatives provide valuable information about the compound's reactivity and potential applications (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12-11-13(2)15(4)17(14(12)3)23(21,22)18-8-6-10-19-9-5-7-16(19)20/h11,18H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRPNCLVWXLULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCCC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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